molecular formula C52H42N4 B12817044 2,2'-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile)

2,2'-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile)

Cat. No.: B12817044
M. Wt: 722.9 g/mol
InChI Key: APGUDAMADYJMNC-NCOOAAOESA-N
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Description

2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of acrylonitrile groups and di-p-tolylamino phenyl groups attached to a phenylene core. It is often studied for its electronic and photophysical properties, making it a subject of interest in materials science and chemistry.

Preparation Methods

The synthesis of 2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenylene Core: The phenylene core is synthesized through a series of aromatic substitution reactions.

    Attachment of Acrylonitrile Groups: Acrylonitrile groups are introduced via nucleophilic addition reactions.

    Incorporation of Di-p-tolylamino Phenyl Groups: The final step involves the attachment of di-p-tolylamino phenyl groups through electrophilic aromatic substitution reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace the existing groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles .

Scientific Research Applications

2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) involves its interaction with molecular targets through its electronic and photophysical properties. The compound can absorb and emit light, making it useful in applications that require fluorescence. Its molecular structure allows it to participate in charge transfer processes, which are crucial in electronic and photonic devices .

Comparison with Similar Compounds

Compared to other similar compounds, 2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) stands out due to its unique combination of acrylonitrile and di-p-tolylamino phenyl groups. Similar compounds include:

    2,2’-(1,4-Phenylene)bis(3-(4-(diphenylamino)phenyl)acrylonitrile): Lacks the p-tolyl groups, resulting in different electronic properties.

    2,2’-(1,4-Phenylene)bis(3-(4-(dimethylamino)phenyl)acrylonitrile): Contains dimethylamino groups instead of di-p-tolylamino groups, affecting its photophysical behavior.

These comparisons highlight the unique structural and functional attributes of 2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile), making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C52H42N4

Molecular Weight

722.9 g/mol

IUPAC Name

(Z)-2-[4-[(Z)-1-cyano-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]-3-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]prop-2-enenitrile

InChI

InChI=1S/C52H42N4/c1-37-5-21-47(22-6-37)55(48-23-7-38(2)8-24-48)51-29-13-41(14-30-51)33-45(35-53)43-17-19-44(20-18-43)46(36-54)34-42-15-31-52(32-16-42)56(49-25-9-39(3)10-26-49)50-27-11-40(4)12-28-50/h5-34H,1-4H3/b45-33+,46-34+

InChI Key

APGUDAMADYJMNC-NCOOAAOESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C(/C3=CC=C(C=C3)/C(=C/C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)/C#N)\C#N)C7=CC=C(C=C7)C

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C#N)C4=CC=C(C=C4)C(=CC5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C)C#N

Origin of Product

United States

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